molecular formula C17H10F3N3O3S B2454498 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-84-9

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No. B2454498
CAS RN: 330189-84-9
M. Wt: 393.34
InChI Key: OONQVCKJNVUNNN-UHFFFAOYSA-N
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Description

“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a chemical compound . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic moiety .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Chemical Reactions Analysis

The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

    Antitumor and Cytotoxic Activity

properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N3O3S/c18-17(19,20)12-5-1-4-11(7-12)15(24)22-16-21-14(9-27-16)10-3-2-6-13(8-10)23(25)26/h1-9H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONQVCKJNVUNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

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